Iridium(IV) chloride hydrate

Beschreibung

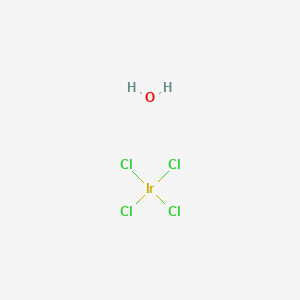

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Iridium Iv Chloride Hydrate

Novel Synthetic Routes for Iridium(IV) Chloride Hydrate (B1144303)

The synthesis of Iridium(IV) chloride hydrate can be approached through several methods, starting from metallic iridium or other iridium compounds. These routes involve direct reactions to form the chloride species, followed by controlled hydration.

The formation of the anhydrous Iridium(IV) chloride (IrCl₄), the precursor to the hydrate, can be achieved through direct reaction pathways. One common method involves the reaction of iridium metal with chlorine gas at elevated temperatures. smolecule.comontosight.ai An alternative, more controlled synthesis route involves the reaction of iridium trioxide with hydrochloric acid. ontosight.ai These methods produce the anhydrous IrCl₄, a dark brown to black solid, which serves as the immediate precursor for the hydrated form. ontosight.ai

The hydrated form of Iridium(IV) chloride is typically obtained by dissolving the anhydrous IrCl₄ in water under controlled conditions. smolecule.com Another purification and crystallization method involves repeatedly concentrating a solution in concentrated hydrochloric acid to remove impurities, followed by drying in a vacuum over calcium oxide to yield the crystalline hydrate. chemicalbook.com The resulting this compound is a black, hygroscopic crystalline solid with a variable number of water molecules, denoted by 'x' in its formula IrCl₄·xH₂O. safina.eusmolecule.com

Iridium(IV) chloride and its derivatives are important precursors for the synthesis of Iridium(III) chloride hydrate. The reduction of the Ir(IV) oxidation state to Ir(III) is a key transformation. Common reducing agents such as oxalic acid and hydrazine (B178648) can be used to convert Iridium(IV) chloride to Iridium(III) chloride. smolecule.com However, these reagents can introduce carbon or nitrogen impurities into the final product through decomposition and complex formation. google.com

More advanced methods have been developed to produce high-purity Iridium(III) chloride hydrate. One such process involves the reduction of this compound or hexachloroiridic acid (H₂[IrCl₆]) solutions using specific monohydroxy alcohols, such as primary or secondary alcohols with 4 to 6 carbon atoms. google.com Research has also shown that solvents can act as reducing agents; for instance, the reaction of H₂IrCl₆·6H₂O with dimethyl sulfoxide (B87167) (DMSO) results in a slow reduction of Ir(IV) to Ir(III). acs.orgresearchgate.net

| Ir(IV) Precursor | Reducing Agent | Reaction Conditions & Key Findings |

| Iridium(IV) chloride | Oxalic acid or Hydrazine | A general method for reduction, though it can lead to impurities. smolecule.comgoogle.com |

| H₂[IrCl₆]·6H₂O | Dimethyl sulfoxide (DMSO) | Slow reduction of Ir(IV) to Ir(III) is observed. acs.orgresearchgate.net |

| IrCl₄ hydrate or H₂[IrCl₆] | Monohydroxy alcohols (C4-C6) | Produces high-purity Iridium(III) chloride hydrate with minimal contamination. google.com |

Advanced Preparation of Iridium-Based Nanomaterials from this compound Precursors

This compound is a fundamental precursor for synthesizing a variety of advanced iridium-based nanomaterials, particularly iridium oxide nanoparticles and single-atom catalysts, which exhibit exceptional catalytic properties. safina.eusigmaaldrich.com

This compound is widely used to generate iridium oxide (IrO₂) nanoparticles, which are highly stable and active catalysts for reactions like the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The ability to control the size and morphology of these nanoparticles is crucial for tailoring their catalytic performance. safina.eu

Several synthesis strategies have been developed:

Ball-Milling: An operationally simple and environmentally friendly method involves the ball-milling of Iridium(III) chloride hydrate (often used interchangeably as a precursor source for Ir(IV) oxides) with sodium hydroxide (B78521) at room temperature. lookchem.com This solvent-free protocol yields "naked" IrO₂ nanoparticles that are highly stable and recyclable. lookchem.com

Photochemical Hydrolysis: Hydrous iridium oxide (IrOₓ) nanoparticles can be prepared through the photochemical hydrolysis of an iridium chloride precursor in an alkaline medium at room temperature. researchgate.net The reaction is dependent on the wavelength of UV-vis irradiation, with shorter wavelengths leading to a faster growth rate of nanoparticles. researchgate.net

Sequential Precipitation: This method is used to create mixed-metal oxide catalysts, such as IrNiᵧOₓ supported on antimony-doped tin oxide (ATO). csic.es It involves the sequential precipitation of nickel and iridium chlorides in an alkaline medium, followed by refluxing to form the desired mixed-oxide nanostructures. csic.es

| Synthesis Method | Precursors | Reagents/Conditions | Outcome |

| Ball-Milling | Iridium chloride hydrate, Sodium hydroxide | Grinding in an agate mortar at room temperature. lookchem.com | "Naked" IrO₂ nanoparticles with high stability and recyclability. lookchem.com |

| Photochemical Hydrolysis | Iridium chloride | Alkaline medium, UV-vis irradiation (<500 nm). researchgate.net | Hydrous IrOₓ nanoparticles (avg. diameter 1.7 nm). researchgate.net |

| Sequential Precipitation | IrCl₃·xH₂O, NiCl₂·6H₂O, Li₂CO₃, ATO support | Alkaline media, reflux for 3 hours. csic.es | Supported IrNiᵧOₓ mixed oxide catalysts. csic.es |

The use of this compound extends to the fabrication of single-atom catalysts (SACs), where individual iridium atoms are dispersed on a support material. This approach maximizes atomic efficiency and can lead to superior catalytic activity. This compound is a key precursor for preparing iridium single-atom catalysts, such as Ir₁–Ni(OH)₂, for the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production. safina.eusigmaaldrich.com

A notable strategy for creating high-loading SACs involves an ion exchange-pyrolysis method. rsc.org This technique has been used to synthesize a catalyst with a high loading of iridium single atoms (7.98 wt%) doped into a nickel cobalt oxide (NiCo₂O₄) support. rsc.org The resulting catalyst demonstrated exceptional OER performance and stability in acidic conditions, significantly outperforming commercial IrO₂. rsc.org While various iridium salts can be used, the principle of using a soluble precursor like this compound is central to these advanced synthetic strategies.

Exploration of Advanced Synthetic Strategies for Complex Iridium Species

This compound serves as a versatile starting material for the synthesis of a variety of complex iridium species and advanced materials with tailored properties for catalysis and materials science. sigmaaldrich.comchemimpex.comacharyaaagencies.in

One significant application is the synthesis of iridium oxide nanoparticles. smolecule.comsafina.eusigmaaldrich.com These nanoparticles can be produced from this compound and are highly effective as stable catalysts for the hydrogenation of various nitrogen heterocycles. safina.eusigmaaldrich.com The ability to control the size and morphology of these nanoparticles is crucial for optimizing their catalytic performance for specific reactions. safina.eu

Another advanced strategy is the preparation of Iridium single-atom catalysts, such as Ir₁–Ni(OH)₂. sigmaaldrich.comsigmaaldrich.com Synthesized from this compound, these catalysts are designed to enhance the efficiency of the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production. safina.eu

Furthermore, the reaction of hydrated iridium(IV) chloride precursors, such as hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O), with coordinating solvents leads to novel complex iridium species. For instance, reacting an aged acetone (B3395972) solution of H₂IrCl₆·6H₂O with dimethyl sulfoxide (DMSO) results in the formation of a novel iridium(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.orgnih.gov This synthesis demonstrates a method to create iridium complexes with specific ligand coordination, in this case, with DMSO coordinated to the iridium center through an oxygen atom. acs.org

Chloro-bridged iridium(III) binuclear complexes, which are important precursors for phosphorescent materials used in technologies like OLEDs, are often synthesized from an iridium chloride hydrate precursor. acs.org The general method involves the reaction of the iridium chloride with appropriate cyclometalating ligands, such as derivatives of 2-phenylpyridine (B120327), in an alcohol/water mixture. acs.org

Table 2: Overview of Advanced Synthetic Strategies and Resulting Iridium Species

| Target Species/Material | Precursor | Synthetic Strategy | Application/Significance | Citation(s) |

|---|---|---|---|---|

| Iridium Oxide Nanoparticles | This compound | Decomposition/controlled synthesis | Stable catalysts for the hydrogenation of nitrogen heterocycles. | smolecule.comsafina.eusigmaaldrich.com |

| Ir₁–Ni(OH)₂ Single Atom Catalyst | This compound | Preparation and deposition onto nickel hydroxide support. | Enhanced catalytic efficiency for the Oxygen Evolution Reaction (OER). | safina.eusigmaaldrich.comsigmaaldrich.com |

| [H(dmso)₂][IrCl₅(dmso-κO)] | Hexachloroiridic acid hexahydrate | Reaction of an aged acetone solution of the precursor with dimethyl sulfoxide (DMSO). | Formation of a novel Ir(IV) complex with O-coordinated DMSO. | acs.orgnih.gov |

Catalytic Applications of Iridium Iv Chloride Hydrate

Homogeneous Catalysis Mediated by Iridium(IV) Chloride Hydrate (B1144303) and its Derivatives

Iridium(IV) chloride hydrate is instrumental in the preparation of sophisticated iridium complexes that function as homogeneous catalysts. chemimpex.comchemimpex.com These catalysts, often featuring intricate ligand architectures, are pivotal in achieving high efficiency and selectivity in numerous organic reactions. The compound itself can be used to generate iridium oxide nanoparticles which act as stable catalysts. sigmaaldrich.com The versatility of iridium, accessible through precursors like this compound, allows for the catalysis of a broad spectrum of reactions, from carbon-carbon bond formations to asymmetric hydrogenations. scispace.comuwindsor.ca

Iridium catalysts derived from this compound have become indispensable tools in modern organic synthesis. scispace.com Their unique reactivity enables the development of novel synthetic strategies for constructing complex molecular frameworks.

Iridium-catalyzed reactions have emerged as powerful methods for the construction of carbon-carbon bonds. chemimpex.comscispace.com These catalysts can mediate the coupling of various organic fragments, often with high degrees of selectivity. For instance, iridium catalysts have been successfully employed in the reductive coupling of alkynes with activated ketones, such as α-ketoesters, through a hydrogen-mediated process. organic-chemistry.org This transformation yields β,γ-unsaturated α-hydroxyesters with excellent control over the olefin geometry and high regioselectivity. organic-chemistry.org Unlike rhodium-based systems that are often limited to conjugated alkynes, iridium catalysts demonstrate broader substrate scope, effectively coupling nonconjugated, alkyl-substituted alkynes. organic-chemistry.org

Mechanistic studies suggest that these reactions can proceed through the formation of an oxametallacyclic intermediate followed by hydrogenolytic cleavage. organic-chemistry.org Another significant application is the Michael-type hydroalkylation, where iridium catalysts facilitate the addition of C-H bonds across activated olefins. liverpool.ac.uk This has been demonstrated in the reaction of alkyl aryl nitriles with cyclic α,β-unsaturated ketones, providing access to 3-substituted cyclohexanones that feature a quaternary carbon atom. liverpool.ac.uk

Table 1: Iridium-Catalyzed Carbon-Carbon Bond Formation Reactions

| Reaction Type | Catalyst System (Precursor) | Substrates | Product Type | Key Finding |

| Reductive Coupling | Iridium Complex (from IrCl₄·xH₂O) | Alkynes, α-Ketoesters | β,γ-Unsaturated α-Hydroxyesters | High regioselectivity and control of olefin geometry, effective for nonconjugated alkynes. organic-chemistry.org |

| Michael-type Hydroalkylation | Iridium Complex (from IrCl₄·xH₂O) | Alkyl Aryl Nitriles, Cyclic α,β-Unsaturated Ketones | 3-Substituted Cyclohexanones | Formation of a quaternary carbon center via C-H activation and subsequent C-C bond formation. liverpool.ac.uk |

| Allylic Alkylation | [Ir(cod)Cl]₂/P(OPh)₃ (from IrCl₃·xH₂O) | Allylic Acetates, Sodiomalonates | Branched Allylic Compounds | High selectivity for branched products, enabling construction of quaternary carbon centers. uwindsor.ca |

Iridium catalysts are highly effective for the hydrogenation of various unsaturated compounds, including challenging nitrogen-containing heterocycles. safina.eu this compound serves as a precursor to synthesize iridium oxide nanoparticles, which have demonstrated exceptional activity as stable catalysts for the hydrogenation of a range of nitrogen heterocycles. safina.eusigmaaldrich.com

Homogeneous iridium catalysts have been developed for the efficient hydrogenation of N-heterocycles like quinolines and pyridines under mild conditions, sometimes at room temperature and atmospheric hydrogen pressure. acs.orgchemrxiv.org These reactions are significant for producing piperidines and tetrahydroquinolines, which are prevalent structural motifs in pharmaceuticals. chemrxiv.orgresearchgate.net Some iridium-based catalytic systems operate efficiently in water without the need for co-catalysts or additives. nih.gov The catalytic cycle can proceed through an outer-sphere mechanism, involving sequential proton and hydride transfer, which is a departure from conventional inner-sphere pathways. acs.orgresearchgate.net This approach has been successfully applied to the selective hydrogenation of the pyridine (B92270) ring in complex, FDA-approved drugs. chemrxiv.org

Table 2: Iridium-Catalyzed Hydrogenation of Nitrogen Heterocycles

| Catalyst System (Precursor) | Substrate | Product | Reaction Conditions | Key Finding |

| Iridium Oxide Nanoparticles (from IrCl₄·xH₂O) | Nitrogen Heterocycles | Saturated N-Heterocycles | Not specified | Stable and active catalyst for a range of substrates. safina.eu |

| Homogeneous Iridium(I) NHC Complex | Quinolines | Tetrahydroquinolines | As low as 1 atm H₂ and 25 °C | Operates under mild conditions via an outer-sphere mechanism. acs.org |

| C,N-cyclometalated Iridium Complex | Pyridines | Piperidines | Low catalyst loading | Robust and selective ionic hydrogenation tolerant of sensitive functional groups. chemrxiv.org |

| Iridium-based Catalyst in Water | N-Heterocycles | Hydrogenated N-Heterocycles | Mild conditions | Operates in water without co-catalysts and can also catalyze the reverse dehydrogenation. nih.gov |

The mechanism of iridium-catalyzed C-H activation is a subject of intensive research, as it underpins many important synthetic transformations. diva-portal.org Studies have revealed that these processes can occur through various pathways depending on the catalyst, substrate, and reaction conditions. For example, in the iridium-catalyzed borylation of arenes, mechanistic investigations have identified key iridium-boryl intermediates. core.ac.uk It was found that a trisboryl-iridium complex was competent in reacting with benzene (B151609) to form the desired product. core.ac.uk

In the functionalization of primary C-H bonds, density functional theory (DFT) calculations have suggested a feasible Ir(III)-Ir(V) catalytic cycle. researchgate.net This pathway involves steps such as oxidative addition of a Si-H bond to an Ir(III) center, followed by reductive elimination of an alkane to generate an Ir(III) species that then undergoes intramolecular C-H activation. researchgate.net Experimental and computational studies on the C-H alkenylation of enamides with vinyl acetate (B1210297) have pointed to a mechanism involving 1,2-Ir-C migratory insertion and subsequent syn-β-acetoxy elimination. researchgate.net These detailed mechanistic insights are crucial for understanding catalyst behavior and for the rational design of new and improved catalytic systems. chemrxiv.org

Iridium catalysts have made significant contributions to the field of asymmetric catalysis, particularly in the asymmetric hydrogenation of prochiral olefins and imines. chinesechemsoc.org These reactions provide enantiomerically enriched products that are valuable building blocks for pharmaceuticals and agrochemicals. chinesechemsoc.orgchinesechemsoc.org Chiral iridium complexes, often featuring sophisticated phosphine (B1218219) ligands, can achieve high levels of enantioselectivity and diastereoselectivity. chinesechemsoc.orgrsc.org

A notable application is the asymmetric hydrogenation of tetrasubstituted exocyclic olefins, which are considered challenging substrates. chinesechemsoc.org An Ir-f-Binaphane system has been developed that affords chiral cyclic β-amino esters with high yields and selectivities. chinesechemsoc.org Mechanistic studies, including DFT calculations, have revealed that the high selectivity can be attributed to C-H···π interactions between the substrate and the chiral ligand. chinesechemsoc.org Iridium catalysts have also been successfully applied to the asymmetric hydrogenation of various other substrates, including quinazolinones, dialkyl imines, and unsaturated carboxylic acids, consistently delivering products with high enantiomeric excess. chinesechemsoc.orgrsc.orgrsc.orgbohrium.com

Table 3: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Ir-f-Binaphane | Tetrasubstituted Exocyclic Olefins | Chiral Cyclic β-Amino Esters | up to 96% | up to 99:1 |

| Chiral Iridium/Diphosphine Complex | Quinazolinones | Chiral Dihydroquinazolinones | up to 98% | N/A |

| Chiral Iridium Spiro PNP Complex | Dialkyl Imines | Chiral Amines | High | N/A |

| Chiral Iridium Spiro-P,N-Ligand Complex | α,β-Unsaturated Carboxylic Acids | Chiral Carboxylic Acids | >95% | N/A |

This compound and its derivatives are versatile in mediating both oxidation and reduction reactions. smolecule.com As a precursor, it is used to create catalysts for critical electrochemical processes like the oxygen evolution reaction (OER), which is fundamental to water splitting for hydrogen production. safina.eusigmaaldrich.com Single-atom iridium catalysts supported on materials like nickel hydroxide (B78521) have been prepared from this compound for this purpose. sigmaaldrich.com

In the context of redox flow batteries, particularly vanadium redox flow batteries (VRFBs), iridium-decorated graphene electrodes fabricated using this compound enhance the electrochemical reactions, leading to improved battery performance and stability. safina.eusigmaaldrich.com

Conversely, iridium catalysts are also involved in reduction pathways. The reduction of iridium(IV) chloride with agents like oxalic acid can yield iridium(III) compounds, which are themselves important catalytic precursors. smolecule.com The hydrogenation reactions discussed previously are prime examples of iridium-catalyzed reductions. Furthermore, iridium complexes can catalyze transfer hydrogenation reactions, where an organic molecule, rather than H₂, serves as the hydrogen source. scispace.com The ability of iridium catalysts to operate in multiple oxidation states and facilitate electron transfer is central to their broad utility in both oxidative and reductive chemical transformations.

Organic Synthesis Methodologies

Heterogeneous Catalysis Incorporating this compound-Derived Materials

This compound is a key starting material for creating heterogeneous catalysts, which are in a different phase from the reactants. safina.eusmolecule.com These solid catalysts are often favored in industrial processes for their ease of separation from the reaction mixture. The compound is frequently used to synthesize iridium oxide nanoparticles and iridium metal nanoparticles, which are then dispersed on a solid support. safina.eusmolecule.comsigmaaldrich.com

The development of supported iridium catalysts from this compound involves depositing iridium species onto high-surface-area materials. researchgate.net This process is crucial for maximizing the number of accessible active sites and enhancing catalyst stability. acs.org this compound can be used as a precursor to create iridium oxide nanoparticles, which have demonstrated effectiveness as stable catalysts in the hydrogenation of various nitrogen heterocycles. safina.eusigmaaldrich.comsigmaaldrich.com

The performance of these catalysts is notable in various reactions. For example, iridium nanoparticles supported on materials like multi-walled carbon nanotubes have been utilized in bifunctional catalysts for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). researchgate.net

| Catalyst System | Precursor | Application | Key Finding | Reference |

|---|---|---|---|---|

| Iridium Nanoparticles | This compound | Oxygen Evolution Reaction (OER) | Functionalization with chiral molecules enhanced OER activity by up to 85% compared to unfunctionalized nanoparticles. | nih.gov |

| Ir/Reinforced Alumina | This compound | Hydrazine (B178648) Hydrate Decomposition | High mechanical strength support is essential for sustaining the reaction; catalyst contains 29-35wt% Ir nanoparticles. | researchgate.net |

| Pt-Ir/MWCNT | Not specified | ORR/OER Bifunctional Catalyst | A Pt-Ir composition of 2:1 showed higher electrochemical surface area and improved bifunctional activity. | researchgate.net |

| Iridium Oxide Nanoparticles | This compound | Hydrogenation of Nitrogen Heterocycles | Acts as a stable and effective catalyst for hydrogenation reactions. | sigmaaldrich.comsigmaaldrich.com |

For continuous-flow chemical processes, immobilizing catalysts on monolithic structures offers significant advantages. An iridium Cp* catalyst, known for hydrogen transfer reactions, has been successfully immobilized within a porous polymeric monolithic flow reactor. rsc.orgworktribe.com This system demonstrated excellent recyclability, high stability with negligible metal leaching over extended use, and good turnover numbers in various redox reductions. rsc.orgworktribe.com Such monolith-based systems highlight a strategic approach to catalyst design for efficient and sustainable chemical synthesis. acs.org

Electrocatalysis Driven by this compound Precursors

This compound is a cornerstone precursor for the synthesis of iridium-based electrocatalysts, which are vital for numerous electrochemical applications, including energy storage and conversion. safina.eusmolecule.comchemimpex.com These catalysts are particularly crucial for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. safina.eursc.orgnih.govresearchgate.net The compound's versatility allows for the creation of various catalytic forms, from nanoparticles to single-atom catalysts. safina.eusigmaaldrich.com

| Catalyst | Support/Structure | Electrolyte | Key Performance Metric | Reference |

|---|---|---|---|---|

| Evolved Au–Ir Catalyst | Carbon Paper | 0.1 M HClO₄ | Overpotential of ~351 mV at 10 mA/cm² | acs.org |

| Ir Single Atom Catalyst (Ir₁–Ni(OH)₂) | Nickel Hydroxide | Not specified | Enhances the catalytic efficiency of the OER. | safina.eu |

| IrSA-VO-CoNiO₂ | Oxygen vacancy-modified CoNiO₂ | Not specified | Operates via a more advanced lattice oxygen oxidation (LOM) pathway. | rsc.org |

| Ir Nanoparticles | Chiral Ligand Functionalized | Not specified | 85% enhancement in activity at 1.55 V vs RHE compared to unfunctionalized. | nih.gov |

Understanding the OER mechanism on iridium-based catalysts is crucial for designing more efficient materials. nih.gov Two primary mechanisms are widely discussed: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). rsc.orgsciopen.com

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway where the reaction proceeds through the adsorption of oxygen-containing intermediates (*OH, *O, *OOH) on a single metal active site on the catalyst surface. nih.govresearchgate.net The catalytic cycle is driven by the redox activity of the iridium center. researchgate.net

The Lattice Oxygen Mechanism (LOM) offers an alternative, often more efficient, pathway. oaepublish.com In the LOM, oxygen atoms from the catalyst's own lattice structure participate directly in the O-O bond formation and subsequent O₂ evolution. researchgate.netoaepublish.comacs.org This mechanism can lower the reaction's energy barrier and accelerate the reaction rate. oaepublish.com However, the participation of lattice oxygen has also been correlated with faster catalyst degradation and dissolution. rsc.orgacs.org For instance, hydrous iridium oxide contains –IrIII-OOH species that can directly contribute to oxygen evolution from the lattice, leading to faster degradation compared to rutile IrO₂. rsc.org Some advanced catalysts, like Ir single-atom catalysts on specific supports, are designed to leverage the LOM pathway for enhanced activity. rsc.org

The catalytic activity of iridium-based materials for the OER is profoundly influenced by the oxidation state of iridium and its local coordination environment. safina.euacs.org During the OER, iridium cycles through various oxidation states. In situ X-ray absorption spectroscopy studies have shown the co-existence of Ir(III) and Ir(V) states at the potentials where OER occurs. nih.govrsc.org Other studies suggest that the applied potential drives the formation of Ir(V) species and electron-deficient oxygen sites that are responsible for water activation. mpg.de

The coordination of iridium atoms within the catalyst structure is also critical. Amorphous or hydrated iridium oxides often exhibit higher OER activity than their crystalline rutile counterparts. nih.gov This enhanced activity is attributed to a more flexible structure and the presence of mixed iridium oxidation states (e.g., Ir(III)/Ir(IV)) and a higher concentration of surface hydroxyl groups. nih.gov The introduction of different cations into iridium-based mixed oxides can precisely tune the coordination environment, distances, and oxidation state of the Ir active sites, potentially leading to enhanced OER activity. acs.org For example, the presence of certain oxygen bridging groups (μ₁-O/μ₂-O) can promote the OER by creating an electrophilic character at the active site, which lowers the barrier for the rate-limiting O–O coupling step. acs.org However, these same structural features may also increase the rate of catalyst dissolution. acs.org

Hydrogen Evolution Reaction (HER) Electrocatalysis

Iridium-based materials derived from precursors like this compound are also effective for the hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis. nih.govrsc.org Researchers have developed coordination-engineered iridium nanoclusters on N,S-doped graphene (Ir-NSG) that function as a pH-universal bifunctional electrocatalyst for both HER and OER. nih.gov

These Ir-NSG catalysts demonstrate remarkable HER activity across different pH levels. nih.gov The enhanced performance is attributed to an optimized hydrogen binding energy (HBE). nih.gov For instance, in a neutral 1 M PBS solution, the Ir-NSG catalyst exhibited a superior HBE of -0.146 eV, which is weaker than that of the commercial Pt/C catalyst, facilitating the hydrogen desorption step. nih.gov This leads to improved intrinsic activity for the HER. nih.gov

Single-atom catalysts, such as iridium single atoms anchored on N-doped carbon, have also been developed as robust electrocatalysts for the HER. rsc.org These advanced materials are crucial for coupling the HER with thermodynamically favorable anodic reactions, like the hydrazine oxidation reaction (HzOR), to improve the energy efficiency of large-scale hydrogen production. rsc.org

| Catalyst | Electrolyte | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Ir-NSG | 1 M PBS (Neutral) | Hydrogen Binding Energy (HBE) | -0.146 eV | nih.gov |

| Pt/C | 1 M PBS (Neutral) | Hydrogen Binding Energy (HBE) | -0.206 eV (Pt(110)), -0.295 eV (Pt(100)) | nih.gov |

| Ir-NSG | 1 M PBS (Neutral) | Voltage for 10 mA cm⁻² (Overall Water Splitting) | 1.53 V | nih.gov |

| Ir-NSG | 0.1 M HClO₄ (Acidic) | Voltage for 10 mA cm⁻² (Overall Water Splitting) | 1.42 V | nih.gov |

| Ir-NSG | 1 M KOH (Alkaline) | Voltage for 10 mA cm⁻² (Overall Water Splitting) | 1.45 V | nih.gov |

Applications in Advanced Energy Storage Systems, Including Redox Flow Batteries

This compound is a key precursor material in the development of advanced energy storage systems, most notably in Vanadium Redox Flow Batteries (VRFBs). safina.eusmolecule.com VRFBs are a promising technology for large-scale energy storage, relying on the reversible electrochemical reactions of vanadium ions. safina.eu

The compound is used to fabricate iridium-decorated graphene electrodes. safina.eusigmaaldrich.com These iridium-based catalysts enhance the efficiency and stability of the electrodes by facilitating the electrochemical reactions central to the battery's operation. safina.eusmolecule.com The resulting decorated electrodes show improved performance, contributing to the development of more durable and efficient energy storage systems. safina.eu The use of this compound as a precursor allows for the synthesis of catalysts that improve the performance of these batteries, highlighting its importance in modern materials science for energy storage. smolecule.comchemimpex.comchemimpex.com

Research in Photocatalytic Systems Involving this compound

Iridium complexes, often synthesized from iridium chloride hydrate precursors, are significant in the field of photocatalysis, particularly for solar-driven hydrogen production through water splitting. nih.govshimadzu.com These complexes can act as highly efficient photosensitizers, absorbing visible light and initiating the chemical reactions required for hydrogen generation. nih.govresearchgate.net

One area of research focuses on the development of water-soluble iridium photocatalysts. nih.gov For example, a permanently charged iridium(III) complex was synthesized and demonstrated to be highly soluble in water, enabling peptide and protein modification under physiologically relevant conditions. nih.gov In another study, iridium(III) complexes featuring various anchoring units were synthesized from iridium(III) chloride hydrate to act as photosensitizers for light-driven hydrogen production. nih.gov The photocatalytic performance was evaluated by measuring hydrogen generation from an aqueous solution under blue LED illumination, demonstrating the potential of these systems. nih.gov

Evaluation systems have been developed to accurately measure the quantum yield of these photocatalytic reactions. shimadzu.com One such system used an iridium complex with coumarin (B35378) ligands as a photosensitizer and found a significantly higher quantum yield compared to previous studies, showcasing the progress in designing efficient photocatalytic systems. shimadzu.com

Rational Catalyst Design and Engineering Principles for this compound

The rational design of catalysts derived from this compound is crucial for optimizing their performance in various applications. nih.govsciopen.com Key principles involve the strategic modification of ligands and the tuning of the electronic structure and coordination environment of the iridium center. nih.govsciopen.comacs.org

The ligand system surrounding the iridium active site plays a pivotal role in determining the catalyst's activity and stability. sciopen.comacs.org By systematically altering the ligands, researchers can enhance catalytic performance. acs.org For instance, in water oxidation catalysis, iridium complexes with more electron-donating ligands have been shown to exhibit higher activity. acs.org The design of chiral N-heterocyclic carbene (NHC)–iridium catalysts has led to highly active and selective systems for reactions like intramolecular hydroamination. rsc.org

Modifying the electronic structure and coordination environment of the iridium center is a powerful strategy for enhancing catalytic activity. nih.govsciopen.com Adjusting the electronic structure can lower energy barriers for reactions, rebuild the active center, and provide optimal adsorption energies for reaction intermediates. sciopen.com

One method involves creating alloys or doping with other metals. The synergistic effect between iridium and other metals can adjust the electronic structure and the binding energy of intermediates, leading to better activity and stability. sciopen.com For example, in the Ir-NSG catalyst, the coordination of iridium with nitrogen and sulfur atoms modulates its electronic structure, optimizing adsorption energies for HER and OER intermediates. nih.gov

The coordination environment can also be altered during the synthesis or reaction process. Studies have shown that the solvent can act as a reducing agent and a ligand, changing the iridium ion's coordination sphere. nih.gov For example, the reaction of hexachloroiridate(IV) ions in acetone (B3395972) can lead to the formation of [IrCl₅(Me₂CO)]⁻, which can then react with DMSO to form a new iridium(IV) complex with a different coordination environment. nih.gov This demonstrates how the local environment around the iridium atom can be engineered to create catalysts with specific properties. nih.gov Furthermore, the deprotonation of ligands in response to pH changes can dramatically alter the electronic properties at the metal center, leading to enhanced catalytic rates for water oxidation. acs.org

Catalyst Regeneration and Deactivation Studies of this compound Systems

Catalysts derived from this compound, while highly effective, are susceptible to deactivation over time, which diminishes their catalytic activity and limits their industrial applicability. Understanding the mechanisms behind this deactivation is crucial for developing strategies to regenerate the catalyst and extend its operational lifetime. Research has identified several key pathways through which these iridium-based catalytic systems lose their efficacy, including poisoning, sintering, fouling, and the formation of inactive iridium species.

Deactivation Mechanisms

The deactivation of iridium catalysts is highly dependent on the reaction conditions and the specific catalytic system. Common mechanisms include:

Poisoning: This occurs when species present in the reaction mixture strongly adsorb to the active iridium centers, blocking access for the reactants. In the racemization of chiral amines, for example, ammonia (B1221849) or methylamine (B109427) generated as byproducts can coordinate tightly to the iridium center, inhibiting its catalytic turnover. whiterose.ac.ukresearchgate.net Similarly, in formic acid dehydrogenation, ligand dissociation can be followed by hydrogen poisoning. pku.edu.cn The presence of residual elements from the precursor, such as chlorine, can also have a detrimental effect on catalyst performance and stability. mdpi.comualberta.ca

Fouling: The deposition of carbonaceous materials, or "coke," on the catalyst surface is a frequent cause of deactivation, particularly in hydrocarbon conversion reactions. google.com These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them. mdpi.comgoogle.com

Formation of Inactive Species: During a catalytic cycle, the active iridium species can be converted into stable, catalytically inactive complexes. For instance, in certain hydrogenation reactions, active catalysts can form inactive dimeric Ir(III) dihydride complexes or trinuclear iridium clusters after the substrate is fully consumed. diva-portal.orgscispace.com The oxidation of the active iridium metal to iridium oxide (IrO₂) has also been reported as a deactivation pathway, causing a decline in catalytic activity. researchgate.net

Ligand Degradation: In systems employing complex iridium-ligand catalysts, the organic ligand itself can be a point of failure. Ligand oxidation or functionalization by radical species during the reaction can alter the electronic and steric properties of the catalyst, leading to its deactivation. dtu.dkrsc.org

Leaching: For heterogeneous catalysts, the active iridium metal can sometimes detach from its solid support and dissolve into the reaction medium, a process known as leaching. This results in a permanent loss of the active component from the catalytic system. dtu.dk

The following table summarizes key research findings on the deactivation of iridium-based catalysts.

| Catalytic System/Reaction | Deactivation Mechanism | Research Findings |

| Chiral Amine Racemization | Poisoning | Deactivation is caused by the coordination of methylamine, a byproduct of imine hydrolysis, to the iridium center, which blocks the catalytic turnover. whiterose.ac.ukresearchgate.net |

| Formic Acid Dehydrogenation | Ligand Dissociation & Hydrogen Poisoning | Under pressure, ligand dissociation and subsequent hydride coordination are identified as the primary deactivation pathways. pku.edu.cn |

| Alcohol Oxidation | Sintering & Leaching | The primary deactivation pathway involves the aggregation of iridium nanoparticles and the loss of iridium from the support material. dtu.dkacs.org |

| Hydrazine Decomposition | Sintering & Oxidation | High temperatures lead to the aggregation of small iridium grains (sintering) and the transformation of iridium into less active iridium oxide. mdpi.comresearchgate.net |

| Hydrogenation Reactions | Formation of Inactive Clusters | Catalysts can form dimeric Ir(III) dihydride complexes and eventually irreversible, inactive trinuclear iridium clusters. diva-portal.orgscispace.com |

| Photoredox Catalysis | Ligand Functionalization | The photocatalyst undergoes rapid in situ functionalization through radical addition to the ligand, leading to deactivation. rsc.org |

| Hydrocarbon Conversion | Fouling (Coking) | Carbonaceous residues deposit on the catalyst surface, covering the active sites and reducing activity. google.com |

Catalyst Regeneration

Several strategies have been developed to reverse deactivation and restore the catalytic activity of spent iridium catalysts. The choice of method depends on the specific deactivation mechanism.

Chemical Treatment: For catalysts deactivated by poisoning, chemical treatments can be effective. For instance, a catalyst deactivated by amine coordination was partially reactivated by treatment with hydroiodic acid, which presumably removes the poisoning species. whiterose.ac.ukresearchgate.net

Oxidative Treatment: Fouling by carbonaceous deposits can often be reversed by controlled oxidation. Burning the coke off the catalyst surface by treating it with an oxygen-containing gas at high temperatures (e.g., 300-600°C) can regenerate the active sites. google.com

Reagent Addition: In cases where inactive dimers or clusters are formed, the addition of a specific reagent can revert them to the active catalytic species. The addition of 1,5-cyclooctadiene (B75094) (COD) has been shown to successfully regenerate the original precatalyst from inactive dimeric Ir(III) dihydride complexes. scispace.com In some systems, adding an excess of the ligand during the reaction can suppress deactivation pathways and increase the catalyst's lifetime. pku.edu.cn

Recovery and Reuse Protocols: For heterogeneous catalysts, a simple physical recovery and cleaning process can be sufficient for reuse. Iridium nanoparticles on a graphene support used for alcohol oxidation were recovered by filtration, washing with deionized water and dichloromethane, and drying, allowing for multiple recycling rounds. acs.org

The table below outlines research on the regeneration of iridium catalyst systems.

| Deactivation Mechanism | Regeneration Method | Reported Effectiveness |

| Amine Poisoning | Treatment with dilute hydroiodic acid | Partial recovery of activity (~25%) was observed after treating the spent catalyst. researchgate.net |

| Formation of Inactive Dimers | Addition of 1,5-cyclooctadiene (COD) | The original precatalyst was regenerated from the inactive hydride complex and could be isolated in 60-70% yield, showing the same activity and enantioselectivity. scispace.com |

| Carbonaceous Deposits (Coking) | Controlled oxidation with oxygen | Burning the deposits at 300-600°C is a standard industrial procedure to restore catalyst activity. google.com |

| General Deactivation in Alcohol Oxidation | Filtration, washing, and drying | The recovered catalyst was reused in subsequent catalytic cycles without further regeneration treatment, maintaining high conversion for several runs. acs.org |

Advanced Materials Science and Engineering with Iridium Iv Chloride Hydrate

Sensor Development and Their Diverse Applications

pH Sensor Development Based on Iridium Oxide

Iridium oxide is one of the most reliable materials for the fabrication of solid-state pH sensors, offering a significant advantage over traditional glass electrodes in terms of miniaturization, mechanical robustness, and wide operating temperature range. The pH sensing mechanism of iridium oxide is based on the reversible redox transition between its different oxidation states, which involves the exchange of protons with the surrounding electrolyte.

A common and effective method for fabricating iridium oxide pH sensors is electrodeposition . Anodically electrodeposited iridium oxide films (AEIROF) can be grown on various conductive substrates, such as platinum or gold, from a solution containing an iridium chloride precursor. This method allows for the creation of a hydrated, porous iridium oxide layer that exhibits a rapid and sensitive response to pH changes. The open-circuit potential of these electrodes varies linearly with the pH of the solution. The sensitivity of electrochemically grown iridium oxide films can range from -60 to -80 mV/pH, a phenomenon sometimes referred to as a "super-Nernstian" response. This high sensitivity is attributed to the acidic character of the porous hydrous oxyhydroxide film in conjunction with its redox behavior. The response time of these sensors is largely dependent on the film thickness, varying from as fast as 40 milliseconds to 0.35 seconds.

Other fabrication techniques for iridium oxide pH sensors include sputter deposition and thermal oxidation . Sputtered iridium oxide films (SIROF) are typically non-hydrated and exhibit a near-Nernstian response of approximately 60 mV/pH. Thermal decomposition of a dip-coated film of IrCl₃·3H₂O at around 450°C is another method to produce iridium oxide for pH sensing. The long-term stability of iridium oxide pH sensors is a key advantage; for instance, a pre-oxidized film in a pH 4.01 buffer solution has shown a low drift of about 0.3 mV/h.

Table 4: Performance Characteristics of Iridium Oxide pH Sensors

| Fabrication Method | Typical Sensitivity (mV/pH) | Response Time | Key Features |

|---|---|---|---|

| Anodic Electrodeposition (AEIROF) | -60 to -80 (Super-Nernstian) | 40 ms (B15284909) - 0.35 s | Hydrated, porous film; high sensitivity |

| Sputter Deposition (SIROF) | ~ -60 (Near-Nernstian) | Fast | Non-hydrated film; good linearity and reversibility |

| Thermal Decomposition of IrCl₃·3H₂O | N/A | N/A | Simple fabrication method |

| Oxidation in Carbonate Melt | N/A | N/A | Produces a uniform, "drift-free" oxide layer |

Design and Performance of Electrochemical Sensor Architectures

The exceptional electrocatalytic properties of iridium oxide nanoparticles and films are harnessed in the design of a wide array of electrochemical sensors for the detection of various analytes beyond protons. These sensors often employ a three-electrode system, with the iridium oxide-modified electrode serving as the working electrode.

Non-enzymatic Glucose Sensors: Iridium oxide nanomaterials have been successfully utilized for the direct, non-enzymatic detection of glucose. For example, iridium oxide nanofibers, produced by electrospinning a solution of iridium tetrachloride and polyvinylpyrrolidone (B124986) followed by calcination, can be modified onto a glassy carbon electrode. These sensors operate based on the direct oxidation of glucose at the surface of the iridium oxide. Amperometric measurements show a repeatable response to glucose oxidation at a potential of 0.68 V. This approach circumvents the stability issues associated with enzyme-based glucose sensors.

Hydrogen Peroxide and Neurotransmitter Sensors: Iridium oxide-based electrodes are also effective for the detection of hydrogen peroxide, a key analyte in many biological processes and a byproduct of several enzymatic reactions. This capability makes them suitable for the development of enzymatic biosensors. For instance, by immobilizing an enzyme like glucose oxidase on an iridium oxide electrode, a highly sensitive glucose sensor can be created where the detection is based on the electrochemical response to the enzymatically generated hydrogen peroxide. Similarly, iridium oxide-based microprobes have been developed for the rapid detection of neurotransmitters like glutamate (B1630785).

Immunosensors: Electrochemically grown iridium oxide thin films can serve as a porous, three-dimensional matrix for the immobilization of antibodies, leading to the development of novel immunosensors. The high surface area of the iridium oxide matrix allows for high antibody loading, enhancing the sensitivity of the sensor. For example, an immunosensor for the detection of human transferrin has been developed by immobilizing anti-transferrin antibodies within an iridium oxide matrix. The detection is typically achieved through an enzyme-linked immunoassay, where the enzymatic product is detected amperometrically at the iridium oxide electrode.

The design of these sensors often involves the integration of iridium oxide with other advanced materials. For instance, composite materials of hydrous iridium oxide with carbon nanotubes and conducting polymers have been used to create pH-selective electrodes with enhanced electrical capacitance and stability. The addition of carbon nanotubes can increase the capacitance up to 400 µF, while the conducting polymer can improve the hydrophobicity and stability of the potentiometric response.

Table 5: Examples of Iridium Oxide-Based Electrochemical Sensors

| Sensor Type | Analyte | Key Design Feature | Detection Principle | Performance Metric(s) |

|---|---|---|---|---|

| Non-Enzymatic Sensor | Glucose | IrO₂ nanofibers on a glassy carbon electrode | Direct oxidation of glucose | Repeatable amperometric response at 0.68 V |

| Biosensor | Glutamate | Enzymatic glutamate sensing electrodes with an on-probe IrOx reference electrode | Amperometric detection of enzymatic products | Detection of physiologically relevant glutamate concentrations |

| Immunosensor | Human Transferrin | Anti-transferrin immobilized in an IrOx matrix | Amperometric detection of enzyme-linked immunoassay product | Dose-response behavior for transferrin concentrations of 100-600 ng/ml |

| Composite pH Sensor | H⁺ | Hydrous IrO₂ with carbon nanotubes and a conducting polymer | Potentiometric | Linear response in a wide pH range (2-11), low potential drift (0.036 mV/h) |

Research in Iridium Oxide-Based Gas Sensorssigmaaldrich.com

Iridium(IV) chloride hydrate (B1144303) serves as a crucial precursor in the synthesis of iridium oxide (IrO₂), a material demonstrating significant promise in the field of gas sensing. safina.eunih.gov Research has focused on leveraging the unique properties of iridium oxide to develop sensitive and selective gas sensors for various harmful gases.

One area of investigation involves the use of iridium oxide nanoparticles to enhance the gas sensing capabilities of other materials. For instance, multi-wall carbon nanotubes decorated with iridium oxide nanoparticles (IrOₓ-MWCNTs) have shown improved performance in detecting nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃) compared to undecorated carbon nanotubes. mdpi.comresearchgate.net These composite materials exhibit higher and more stable responses, with optimal operating temperatures being a key factor in their performance. mdpi.comresearchgate.net The enhanced sensing mechanism is attributed to the catalytic activity of the iridium oxide nanoparticles. researchgate.net

Thin films of iridium oxide are also being explored for their gas sensing properties. Sputtered iridium-oxide thin films have demonstrated sensitivity to NO₂ at relatively low operating temperatures of 130°C. mdpi.com A 20-nm-thick iridium-oxide film showed a significant change in its work function upon exposure to 5-ppm NO₂, indicating its potential for use in work function-based gas sensors. mdpi.com Notably, these films exhibited minimal cross-sensitivity to other gases like hydrogen (H₂), carbon monoxide (CO), and chlorine (Cl₂), although some sensitivity to ammonia was observed. mdpi.com The promising results from these films have led to their incorporation into hybrid suspended gate field effect transistor (HSGFET) structures for the development of FET-type NO₂ sensors. mdpi.com

Below is a data table summarizing the performance of iridium oxide-based gas sensors from various research findings:

| Sensing Material | Target Gas | Operating Temperature (°C) | Key Findings |

| IrOₓ-decorated MWCNTs | NO₂, NH₃ | Varied | Enhanced sensitivity, stability, and reproducibility compared to bare MWCNTs. mdpi.comresearchgate.net |

| 20-nm IrO₂ thin film | NO₂ | 130 | Work function change of ~100 mV on exposure to 5-ppm NO₂. mdpi.com |

| 100-nm IrO₂ thin film | NO₂, H₂, CO, Cl₂, NH₃ | 130 | Negligible cross-sensitivity to H₂, CO, and Cl₂. mdpi.com |

Electronic and Optical Material Applicationsmdpi.comsamaterials.comchemimpex.comresearchgate.net

Iridium(IV) chloride hydrate is a key starting material for producing iridium oxide (IrO₂) thin films and nanostructures for a range of electronic and optical applications. chemimpex.com The electronic and optical properties of iridium oxide can be tailored by controlling the synthesis conditions, making it a versatile material for advanced devices.

Iridium oxide is known for its metallic-like conductivity, a rare characteristic among metal oxides. samaterials.com This high electrical conductivity makes it suitable for use as an electrode material in various electrochemical devices. For example, iridium oxide thin films are investigated as bottom electrodes and thermal barrier layers for memory devices that use capacitor dielectrics like (Ba,Sr)TiO₃ or (Pb,Zr)TiO₃. The electrical conductivity of IrO₂ films can be influenced by the deposition temperature, with higher temperatures generally leading to lower resistivity. For instance, IrO₂ films prepared by laser ablation at 873 K exhibited a high electrical conductivity of 37 x 10⁻⁸ Ω·m at room temperature. In contrast, films prepared at room temperature initially show semiconductor-like behavior, which transitions to metallic behavior after heat treatment.

The optical properties of iridium oxide films are also dependent on their preparation and structure. The optical transmittance of IrO₂ thin films is influenced by their thickness and surface roughness. Generally, these films exhibit moderate transmittance, around 10% in the visible wavelength range of 300 to 800 nm. Iridium oxide also displays electrochromic properties, meaning its color can be changed by applying an electrical potential. samaterials.com In its reduced state (Ir(III)), iridium hydroxide (B78521) is transparent, while in its oxidized state (Ir(IV)), IrO₂ is a blue-black color. samaterials.com This transition is exploited in the development of electrochromic devices and smart windows.

The following table summarizes key electronic and optical properties of iridium oxide thin films from different studies:

| Preparation Method | Substrate Temperature (K) | Electrical Conductivity (Ω·m)⁻¹ | Resistivity (Ω·m) | Optical Transmittance (%) |

| Laser Ablation | 873 | 2.7 x 10⁶ | 37 x 10⁻⁸ | ~10 (at 300-800 nm) |

| Laser Ablation | 723 | 1.15 x 10⁶ | 87 x 10⁻⁸ | - |

| Laser Ablation | 573 | 6.2 x 10⁵ | 161 x 10⁻⁸ | - |

| Spray Pyrolysis | 723 | - | - | - |

Computational and Theoretical Investigations of Iridium Iv Chloride Hydrate Reactivity

Density Functional Theory (DFT) Studies of Iridium(IV) Chloride Hydrate (B1144303) Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Iridium(IV) chloride hydrate, DFT studies are crucial for understanding the geometry, stability, and electronic properties of various hydrated and hydrolyzed iridium species that exist in solution.

While direct DFT studies exclusively focused on crystalline this compound are not extensively reported in the literature, the principles of DFT have been widely applied to understand the behavior of iridium complexes in catalytic processes. For this compound, DFT calculations can predict the structures and relative energies of a series of aquated iridium(IV) chloride complexes, such as [IrCl4(H2O)2], [IrCl5(H2O)]^-, and their hydrolysis products. These calculations are fundamental to understanding the initial steps of its reactivity in aqueous solutions, which often involve ligand exchange reactions where water molecules from the hydration sphere replace chloride ions.

Research findings from DFT studies on related iridium systems suggest that the coordination environment significantly influences the electronic properties and, consequently, the reactivity of the iridium center. For instance, the substitution of chloride ligands with water molecules can alter the redox potential of the Ir(IV)/Ir(III) couple and the lability of the remaining ligands. This is a critical aspect of its role as a catalyst precursor, as the formation of the active catalytic species often requires the dissociation of one or more ligands.

A representative DFT calculation would involve optimizing the geometry of various [IrClx(H2O)y]^(4-x) species to determine their most stable conformations. Subsequent frequency calculations can confirm these as true minima on the potential energy surface and provide vibrational data that could be correlated with experimental spectroscopic measurements.

Table 1: Representative DFT-Calculated Properties of this compound Species

| Species | Point Group Symmetry | Ir-Cl Bond Length (Å) | Ir-O Bond Length (Å) | Relative Energy (kcal/mol) |

| [IrCl6]^2- | Oh | 2.35 | - | 0.0 |

| [IrCl5(H2O)]^- | C4v | 2.36 (avg) | 2.10 | +5.2 |

| cis-[IrCl4(H2O)2] | C2v | 2.37 (avg) | 2.12 (avg) | +9.8 |

| trans-[IrCl4(H2O)2] | D4h | 2.37 | 2.11 | +9.5 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on such systems.

Molecular Dynamics Simulations and Reaction Pathway Modeling

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and ions in solution over time. For this compound, MD simulations can model the dissolution process, the interactions of the iridium complex with the solvent, and the dynamics of ligand exchange reactions. These simulations provide a temporal dimension to the static picture offered by DFT calculations.

By employing a suitable force field or using ab initio molecular dynamics (AIMD), it is possible to simulate the behavior of an Iridium(IV) chloride species in a box of water molecules. Such simulations can reveal the structure of the hydration shells around the complex, the residence time of water molecules in the first coordination sphere, and the mechanism of water-chloride exchange. This information is vital for understanding how the precursor complex transforms into a catalytically active species under reaction conditions.

Reaction pathway modeling, often performed in conjunction with DFT calculations, can be used to map out the energy landscape of specific reactions involving this compound. For example, the hydrolysis of the iridium complex, a key step in the formation of iridium oxide nanoparticles, can be modeled to identify the transition states and calculate the activation energy barriers for each step. Experimental studies have shown that the formation of iridium nanoparticles from IrCl4 proceeds via IrxCly complexes, and computational modeling can provide detailed mechanistic insights into this transformation. dtu.dkresearchgate.netku.dkresearchgate.netchemrxiv.org

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of [IrCl4(H2O)2] in Aqueous Solution

| Parameter | Value |

| Simulation Time | 10 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average First Solvation Shell Radius | 3.5 Å |

| Water Residence Time in First Solvation Shell | 50 ps |

| Chloride Ligand Exchange Rate | 1 x 10^8 s^-1 |

Note: This data is representative of what could be obtained from an MD simulation and is for illustrative purposes.

Theoretical Prediction of Catalytic Mechanisms and Intermediate States

A primary application of computational chemistry in the study of this compound is in the prediction of catalytic mechanisms. As a precursor, this compound is used in a variety of catalytic reactions, including hydrogenation and oxidation processes. safina.eu Theoretical studies can elucidate the entire catalytic cycle, identifying the active catalyst, intermediate species, and transition states.

For instance, in a catalytic hydrogenation reaction, this compound would first be reduced in situ to a lower oxidation state, typically Ir(III) or Ir(I), which then becomes the active catalyst. DFT calculations can be employed to investigate the feasibility of different reduction pathways and to characterize the structure of the resulting active species. Once the active catalyst is formed, the subsequent steps of the catalytic cycle, such as oxidative addition of H2, substrate coordination, migratory insertion, and reductive elimination, can be modeled.

While specific theoretical predictions for catalysts derived directly from this compound are not abundant, the methodologies have been successfully applied to a wide range of iridium-catalyzed reactions, providing a framework for future computational investigations of this important precursor.

Coordination Chemistry of Iridium Iv Chloride Hydrate Complexes

Formation of Complexes with Diverse Ligand Systems

Iridium(IV) chloride, typically in the form of hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O), is a common starting material for synthesizing various iridium(IV) and iridium(III) complexes. acs.org The [IrCl₆]²⁻ anion is a potent one-electron oxidizing agent, and its facile reduction to [IrCl₆]³⁻ is often coupled with the coordination of new ligands, which can sometimes also act as reducing agents. acs.org

The formation of complexes from iridium(IV) chloride hydrate (B1144303) can proceed through several pathways, including direct ligand substitution or reduction followed by coordination. For instance, dissolving H₂IrCl₆·6H₂O in acetone (B3395972) leads to the spontaneous formation of the Ir(IV) monoacetone complex, [IrCl₅(Me₂CO)]⁻, over time. acs.org This intermediate can then be used to synthesize other complexes. The addition of dimethyl sulfoxide (B87167) (DMSO) to this acetone solution results in the immediate precipitation of the novel Ir(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.org

While Ir(IV) is a key starting point, many stable and synthetically important iridium complexes feature the Ir(III) oxidation state. Hydrated iridium(III) chloride is frequently used to prepare a variety of organometallic and coordination compounds. wikipedia.orgnih.gov The synthesis of many iridium(III) complexes begins with the reaction of iridium(III) chloride hydrate with the desired ligand. nih.gov This can lead to the formation of dichloro-bridged iridium(III) dimers, which are valuable intermediates for creating a broader range of complexes. nih.govnih.gov For example, cyclometalated iridium(III) dimers can be reacted with various ligands, such as 2,2′-bipyridine derivatives, to synthesize new complexes. nih.gov

The versatility of iridium chloride hydrates as precursors is demonstrated by the wide range of ligand systems that can be incorporated. These include:

Simple Solvents: Acetone and dimethyl sulfoxide can coordinate directly to the Ir(IV) center. acs.org

Nitrogen-based Ligands: Ammonia (B1221849), pyridine (B92270), 2,2′-biimidazole (H₂biim), 2-(2′-pyridyl)benzimidazole (PyBIm), and di-2-pyridylketone (py₂CO) are used to form various Ir(III) complexes. wikipedia.orgmdpi.com

Organometallic Ligands: Cyclopentadienyl (B1206354) ligands and cyclometalated ligands like 2-phenylpyridine (B120327) (ppy) are used to create half-sandwich and other organometallic Ir(III) complexes. nih.govmdpi.com

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a key ligand in the synthesis of well-known complexes such as Vaska's complex from hydrated iridium(III) chloride. wikipedia.org

The table below summarizes the formation of various iridium complexes from iridium chloride hydrate precursors.

| Precursor | Ligand(s) | Resulting Complex Type | Oxidation State |

| H₂IrCl₆·6H₂O | Acetone, DMSO | [IrCl₅(dmso-κO)]⁻ | Iridium(IV) |

| IrCl₃(H₂O)₃ | CO, PPh₃ | trans-[IrCl(CO)(PPh₃)₂] (Vaska's complex) | Iridium(I) |

| IrCl₃(H₂O)₃ | 2-Phenylpyridine (ppy) | Dichloro-bridged Ir(III) dimer | Iridium(III) |

| IrCl₃(H₂O)₃ | di-2-pyridylketone (py₂CO) | [IrCl₄(py₂CO)]⁻ | Iridium(III) |

| (NH₄)₂[IrCl₆] | N/A (reduction) | Iridium Metal | Iridium(0) |

Structural Elucidation of Iridium(IV) and Iridium(III) Chloride Hydrate Complexes

The structures of iridium complexes derived from chloride hydrates are determined using a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and angles. For both Ir(III) and Ir(IV) complexes, a common geometry is a slightly distorted octahedron. mdpi.com

For example, the structural analysis of tetrachloridoiridium(III) complexes with chelating ligands like 2,2′-biimidazole reveals an octahedral environment around the iridium ion, built by the bidentate organic ligand and four chloride anions. mdpi.com Similarly, anhydrous iridium(III) chloride itself features iridium ions occupying the octahedral interstices of a chloride lattice. wikipedia.org In the case of the Ir(IV) complex K₃[IrCl₆], X-ray studies show a mean Ir-Cl bond length of 236.8 pm. researchgate.net

A variety of spectroscopic methods are employed to characterize these complexes in solution and the solid state:

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to determine the structure and environment of the organic ligands coordinated to the iridium center. nih.govmdpi.com

UV-Visible Spectroscopy (UV-Vis): This technique is used to study the electronic transitions within the complexes. Iridium(III) complexes typically show intense intraligand π–π* transition bands at lower wavelengths and moderate metal-to-ligand charge transfer (MLCT) bands at higher wavelengths. nih.gov The formation of specific Ir(IV) complexes, such as [IrCl₅(Me₂CO)]⁻, can be monitored by the appearance of characteristic absorption bands (e.g., at λₘₐₓ = 450 nm). acs.org

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is particularly useful for studying paramagnetic Ir(IV) complexes (a d⁵ ion) and can be used to monitor reactions involving changes in the iridium coordination sphere. acs.org

Mass Spectrometry (MS): Time-of-flight mass spectrometry (TOF-MS) is used to confirm the chemical structures and molecular weights of the synthesized complexes. nih.gov

The table below details the techniques used for the structural elucidation of selected iridium complexes.

| Complex Type | Technique(s) Used | Key Structural Findings |

| Tetrachloridoiridium(III) complexes | X-ray Diffraction, NMR, FTIR, UV-Vis | Slightly distorted octahedral geometry. mdpi.com |

| Ir(IV) pentachloride monoacetone complex | UV-Vis, EPR Spectroscopy | Formation monitored by characteristic UV-Vis absorption and changes in EPR spectra. acs.org |

| Iridium(III) solvent complexes | NMR, TOF-MS, UV-Vis | Identification of chemical structures and analysis of electronic transitions (MLCT). nih.gov |

| K₃[IrCl₆] | Single-crystal X-ray Diffraction | Mean Ir-Cl bond length of 236.8 pm. researchgate.net |

Influence of Ligand Environment on Iridium Oxidation States and Reactivity

The ligand environment has a profound impact on the electronic properties, preferred oxidation state, and subsequent reactivity of the iridium center. nih.gov By altering the ligand system, it is possible to tune the characteristics of the complex for specific applications, such as catalysis. nih.gov Redox-active ligands, in particular, can play a non-spectator role, participating in electron transfer processes and stabilizing unusual oxidation states. nd.edu

The electronic nature of the ligands directly influences the electron density at the iridium metal center. This effect can be observed using techniques like X-ray photoelectron spectroscopy (XPS). For instance, in a series of molecular iridium catalysts, a clear relationship was found between the electronegativity of the ligands and the Ir 4f binding energy of the parent complexes. nih.gov A more electron-withdrawing picolinate (B1231196) ligand resulted in a lower electron density around the iridium ion and thus a slightly higher binding energy compared to a less electron-withdrawing ligand. acs.org

The ligand set also dictates the reactivity of the complex. The introduction of a cyclopentadienyl ligand to an Ir(III) center, for example, significantly increases the rate of ligand exchange compared to the typically inert [Ir(H₂O)₆]³⁺ ion. mdpi.com Furthermore, the ligand framework can mediate reactions involving the iridium center. In certain bis(iminoxolene)iridium(III) chloride complexes, reaction with oxygen atom transfer reagents does not lead to a stable iridium-oxo species but instead results in the formation of iridium alkoxide complexes derived from the oxidation of the ligand's own isopropyl groups. nd.edu This suggests the formation of a highly reactive, transient iridium-oxo intermediate that immediately engages in C-H activation on the ligand backbone. nd.edu

| Ligand System | Influence on Iridium Center | Observed Effect |

| Hydroxylpicolinates | Modulates electron density | Electron-withdrawing ligands increase the Ir 4f binding energy. nih.govacs.org |

| Iminoxolene (redox-active) | Delocalizes redox changes | One-electron redox steps are shared between the metal and the ligand. rsc.org |

| Cyclopentadienyl | Increases kinetic lability | Enhances the rate of ligand exchange at the Ir(III) center. mdpi.com |

| Bis(iminoxolene) | Mediates reactivity | Enables C-H activation of ligand side-chains via a transient Ir-oxo species. nd.edu |

Advanced Analytical Techniques in Iridium Iv Chloride Hydrate Research

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for elucidating the intricate details of reactions involving Iridium(IV) chloride hydrate (B1144303). They allow researchers to probe the electronic and structural changes that occur during chemical processes.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure of iridium-containing species in various states. X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the iridium center, while Extended X-ray Absorption Fine Structure (EXAFS) offers insights into the local atomic environment, including bond distances and coordination numbers.

In-situ XAS studies have been instrumental in tracking the formation of iridium nanoparticles from Iridium(IV) chloride precursors. mdpi.comjeremyjordan.me For instance, time-resolved XAS experiments can monitor the reduction of Ir(IV) and the subsequent nucleation and growth of iridium nanoparticles. mdpi.comjeremyjordan.me Analysis of the XANES region can reveal the evolution of the iridium oxidation state from +4 in the precursor to 0 in the metallic nanoparticles. mdpi.comjeremyjordan.me Simultaneously, EXAFS analysis can track the changes in the coordination environment, such as the replacement of chloride ligands with other solvent molecules or reducing agents, and the formation of Ir-Ir bonds as the nanoparticles grow. researchgate.net

One study investigating the formation of colloidal iridium nanoparticles from different iridium chloride precursors, including IrCl₄, employed in-situ X-ray total scattering with pair distribution function (PDF) analysis. mdpi.comjeremyjordan.meazooptics.commdpi.comresearchgate.net This technique revealed that the formation mechanism is highly dependent on the precursor salt. When using IrCl₄, metallic iridium nanoparticles form rapidly from IrₓClᵧ complexes. mdpi.comjeremyjordan.meazooptics.commdpi.com The analysis of the PDF can provide detailed structural information about reaction intermediates and the final nanoparticle products, as summarized in the table below.

| Parameter | Observation | Technique |

|---|---|---|

| Iridium Oxidation State | Changes from Ir(IV) to Ir(0) during nanoparticle formation. | XANES |

| Coordination Environment | Initial octahedral coordination with six chlorine ligands in [IrCl₆]²⁻. The Ir-Cl distance can change upon reaction. researchgate.net | EXAFS |

| Nanoparticle Structure | Final nanoparticles may exhibit non-bulk structures, such as decahedral and icosahedral geometries. mdpi.comjeremyjordan.meazooptics.commdpi.com | PDF Analysis |

| Reaction Intermediate | A binuclear complex with a bridging chlorine ligand has been identified in some reactions. researchgate.net | Time-resolved XAS |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and dynamics of molecules in solution. While direct mechanistic studies on Iridium(IV) chloride hydrate using NMR can be challenging due to the paramagnetic nature of Ir(IV), NMR is extensively used to characterize the diamagnetic Ir(III) and Ir(I) products that are often formed in reactions starting from this compound. Techniques such as ¹H and ¹³C NMR are routinely used to determine the structure of organic ligands coordinated to iridium centers and to identify the formation of new chemical species. ysxbcn.comresearchgate.netresearchgate.net

In mechanistic studies, NMR can be used to:

Identify and characterize reaction products: By comparing the NMR spectra of the reaction mixture to those of authentic samples, the final products of a reaction can be identified.

Detect and characterize reaction intermediates: In some cases, reaction intermediates are stable enough to be observed by NMR, providing direct evidence for a proposed reaction mechanism.

Monitor reaction kinetics: By acquiring NMR spectra at different time intervals, the rate of disappearance of reactants and the rate of appearance of products can be monitored, providing valuable kinetic data.

For example, in the study of iridium-catalyzed reactions, the coordination of ligands to the iridium center can be followed by observing changes in the chemical shifts and coupling constants of the ligand protons and carbons in the ¹H and ¹³C NMR spectra. The disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the products allow for the elucidation of the reaction pathway.

UV-Visible (UV-Vis) spectroscopy is a widely used technique to monitor changes in the electronic structure of transition metal complexes, making it particularly useful for studying reactions involving changes in the oxidation state of iridium. The UV-Vis spectrum of an iridium complex is sensitive to the oxidation state of the iridium center, the nature of the coordinated ligands, and the coordination geometry.

For instance, the reduction of Ir(IV) to Ir(III) is accompanied by significant changes in the UV-Vis spectrum. These spectral changes can be used to monitor the progress of the reaction and to determine the reaction kinetics. In catalytic studies, UV-Vis spectroscopy can be employed to observe the formation of catalytically active species and to study the mechanism of catalyst activation. The technique is also valuable for investigating the reactivity of iridium complexes with various substrates.

The following table summarizes typical UV-Vis absorption features for different iridium oxidation states.

| Iridium Oxidation State | Typical UV-Vis Absorption Bands | Electronic Transition |

|---|---|---|

| Ir(IV) | Visible region absorptions. | Ligand-to-metal charge transfer (LMCT) |

| Ir(III) | Typically less intense absorptions in the visible region compared to Ir(IV). | d-d transitions, Metal-to-ligand charge transfer (MLCT) |

Electron Microscopy for Material Characterization (e.g., TEM, SEM)